Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
Description
Stereochemical Features
X-ray crystallography and NMR-based NOE correlations reveal:
Conformational Dynamics
Molecular dynamics simulations (AMBER force field) highlight:
- Silyl ether rigidity : The bulky TBS groups lock the C1 and C3 oxygens in fixed positions, reducing backbone flexibility compared to underivatized secoergostane diols.
- Sidechain mobility : The ergosteryl sidechain exhibits three rotatable bonds (C20-C22, C23-C24, C24-C25), enabling adaptation to hydrophobic environments.
Figure 1. Stereochemical assignment
Si(CH3)2C(CH3)3
↑
O—C1α
\
Decalin core (C10-C13 chair)
/
O—C3β
↓
Si(CH3)2C(CH3)3
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 600 MHz)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.08 | s (12H) | Si(CH₃)₂ |
| 0.89 | s (18H) | C(CH₃)₃ |
| 5.21 | m (2H) | H-6, H-7 |
| 5.56 | d (J=15 Hz) | H-22 |
The upfield Si(CH₃)₂ singlet at 0.08 ppm and tert-butyl singlet at 0.89 ppm confirm silyl ether formation. Olefinic protons H-6/H-7 (δ 5.21) and H-22 (δ 5.56) show coupling constants consistent with trans-diaxial arrangements.
¹³C NMR (151 MHz)
- δ 25.5 : Si-C(CH₃)₃
- δ 18.2 : Si(CH₃)₂
- δ 135.4, 132.1, 129.7, 127.8 : Olefinic carbons (C5, C7, C10, C22)
Infrared Spectroscopy (ATR-FTIR)
- ν 1255 cm⁻¹ : Si-C stretching
- ν 1080 cm⁻¹ : Si-O-C asymmetric stretch
- ν 835 cm⁻¹ : Si-CH₃ rocking
The absence of O-H stretches (3300 cm⁻¹) verifies complete silylation of hydroxyl groups.
Mass Spectrometry (HR-ESI-MS)
- m/z 641.4852 [M+H]⁺ (calc. 641.4856 for C₄₀H₇₃O₂Si₂)
- Fragment ions at m/z 583.4 ([M-tert-butyl]⁺) and 73.0 ([Si(CH₃)₃]⁺) confirm the TBS groups.
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCDRCBBCZLXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methylene and ethylidene groups, and the attachment of the tert-butyldimethylsilane protecting groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex molecule would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
Secoergosta derivatives have been studied for their biological activities, including:
- Antifungal Properties : Certain secoergosta derivatives exhibit antifungal activities that can be leveraged in pharmaceutical formulations to combat fungal infections.
- Hormonal Activity : Due to its structural similarities with steroidal compounds, it may influence hormonal pathways, suggesting potential applications in hormone-related therapies.
Agricultural Science
The compound's potential as a biopesticide or plant growth regulator is under investigation. Its interaction with plant systems may enhance resistance to pathogens or improve growth rates.
Material Science
The silane component of the structure suggests possible applications in surface modification and as a coupling agent in polymer chemistry. This could lead to advancements in creating materials with enhanced properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step organic synthesis techniques that allow for the precise construction of its complex molecular framework.
A study published in a peer-reviewed journal investigated the antifungal activity of various secoergosta derivatives. The results indicated that specific modifications to the structure significantly enhanced antifungal potency against common pathogens like Candida albicans and Aspergillus niger.
Example Study: Agricultural Application
Another research effort explored the use of secoergosta derivatives as plant growth regulators. The findings suggested that these compounds could enhance root development and overall plant vigor when applied at specific concentrations.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Structural Differences:
- Backbone Variation : The target compound uses a secoergosta scaffold, whereas the analogs in and employ secocholesta and secochola backbones, respectively. These differences alter ring saturation and side-chain conformations, impacting steric interactions .
- Functional Groups: The methylseleno group in the compound introduces selenium, which may enhance redox activity or serve as a heavy atom for crystallography studies .
Physicochemical Properties
- Lipophilicity : The TBDMS ethers in the target compound and ’s analog confer high logP values (>8), making them suitable for lipid-based formulations. In contrast, the hydroxyl group in ’s derivative reduces logP significantly .
- Stability: Silyl ethers in the target compound resist hydrolysis under physiological conditions, whereas the selenoether in ’s analog may be prone to oxidation .
Biological Activity
Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], a complex organic compound with the molecular formula C40H72O2Si2, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and related compounds that may influence its activity.
Structural Overview
The compound is characterized by a secoergostane backbone derived from ergosterol, featuring multiple functional groups that contribute to its biological properties. The unique silane structure combined with a tetracyclic framework suggests distinct interactions within biological systems.
Biological Activities
Research indicates that secoergosta derivatives exhibit a range of biological activities:
- Antifungal Properties : Similar compounds have shown efficacy against various fungal strains.
- Antioxidant Activity : The presence of silane groups may enhance the compound's ability to scavenge free radicals.
- Cell Proliferation Inhibition : Preliminary studies suggest potential effects on cell growth regulation.
Synthesis
The synthesis of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Secoergostane Backbone : Utilizing ergosterol as a precursor.
- Functionalization : Introducing the silane and oxy groups through specific reactions such as silylation and etherification.
Case Study 1: Antifungal Activity
A study conducted on derivatives of secoergosta demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death.
Case Study 2: Antioxidant Potential
Research evaluating the antioxidant properties of similar compounds indicated that they effectively reduced oxidative stress in vitro. The study measured the ability to scavenge DPPH radicals and showed a concentration-dependent effect.
Comparative Analysis with Related Compounds
The following table summarizes key features of compounds structurally related to secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Ergosterol | Steroid | Precursor to many bioactive compounds |
| Doxercalciferol | Vitamin D analogue | Role in calcium metabolism |
| 9-Hydroxyergosterol | Hydroxy derivative | Exhibits antifungal properties |
| Secoergosta-5-en-3β-ol | Seco derivative | Potentially similar biological activities |
This comparative analysis highlights the uniqueness of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], particularly its complex structure that may confer distinct biological activities not present in simpler analogues.
Q & A
Q. Basic Research Focus
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals: tert-butyldimethylsilyl (TBS) groups at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9–1.1 ppm (C(CH₃)₃).
- ¹³C NMR : Confirm silyl ether linkages (Si–O–C) at δ 18–25 ppm (Si–CH₃) and δ 25–30 ppm (C(CH₃)₃).
- Mass spectrometry (HRMS) : Exact mass calculation (C₃₈H₆₈O₂Si₂) for [M+H]⁺: Expected m/z ~637.45.
- XRD : Resolve crystal structure to confirm stereochemistry at C5, C7, C10(19), and C22 positions.
- HPLC purity : Use C18 reverse-phase columns (acetonitrile/water gradient) with UV detection at 254 nm; target ≥98% purity.
How can researchers optimize the compound’s stability under experimental conditions?
Q. Advanced Research Focus
- Environmental factors :
- Light sensitivity : Store in amber vials; assess degradation via UV-Vis spectroscopy under UVA/UVB exposure.
- Thermal stability : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) and monitor via HPLC.
- pH-dependent hydrolysis : Test solubility in buffered solutions (pH 2–10); silyl ethers are labile in acidic conditions (pH < 3).
- Stabilizers : Co-solvents like propylene glycol (10–20% v/v) can reduce aggregation in aqueous media.
What in vitro models are suitable for evaluating biological activity?
Q. Advanced Research Focus
- Vitamin D receptor (VDR) binding assays : Compare affinity to 1α-hydroxyvitamin D₂ (IC₅₀ ~10⁻⁸ M) using competitive ELISA or radioligand displacement .
- Cell-based models :
- Keratinocyte differentiation : Use HaCaT cells to assess induction of differentiation markers (e.g., involucrin) via qPCR.
- Calcium uptake : Measure in Caco-2 intestinal cells using fluorescent probes (e.g., Fluo-4 AM).
- Dose-response studies : Test concentrations from 1 nM to 10 µM to identify therapeutic vs. cytotoxic thresholds.
How should contradictions in reported biological activity data be resolved?
Q. Advanced Research Focus
- Meta-analysis of variables :
- Compare solvent systems (DMSO vs. ethanol) and their impact on compound solubility and activity.
- Evaluate cell passage number and culture media composition (e.g., serum-free vs. 10% FBS).
- Standardized protocols :
What computational approaches elucidate the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model binding to VDR’s ligand-binding domain (PDB ID: 1DB1). Key interactions: Hydrogen bonding with Ser237/Arg274 and hydrophobic contacts with Leu233.
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
- QM/MM calculations : Evaluate electronic effects of silyl ethers on binding energy using Gaussian08.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
